molecular formula C17H16O4 B11691817 4-Acetyl-2-methoxyphenyl 4-methylbenzoate

4-Acetyl-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B11691817
M. Wt: 284.31 g/mol
InChI Key: NKKOGGHUZBNLNM-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl 4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of both acetyl and methoxy functional groups attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 4-acetyl-2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-Carboxy-2-methoxyphenyl 4-methylbenzoate.

    Reduction: 4-(1-Hydroxyethyl)-2-methoxyphenyl 4-methylbenzoate.

    Substitution: 4-(2-Methoxyphenyl)-4-methylbenzoate derivatives with various substituents.

Scientific Research Applications

4-Acetyl-2-methoxyphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl 4-methylbenzoate involves its interaction with various molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The ester linkage provides stability and can be hydrolyzed under specific conditions to release the parent acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-methoxyphenyl 4-methylbenzoate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(4-acetyl-2-methoxyphenyl) 4-methylbenzoate

InChI

InChI=1S/C17H16O4/c1-11-4-6-13(7-5-11)17(19)21-15-9-8-14(12(2)18)10-16(15)20-3/h4-10H,1-3H3

InChI Key

NKKOGGHUZBNLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)C)OC

Origin of Product

United States

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